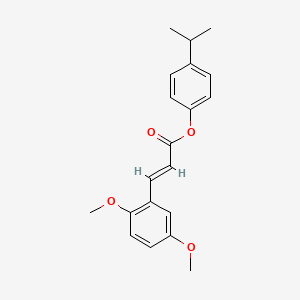
4-isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate is a compound that likely exhibits significant interest in the field of organic chemistry due to its structural features, which include an acrylate group linked to a phenyl ring substituted with isopropyl and dimethoxyphenyl groups. Such compounds are often studied for their potential in polymer synthesis, material science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of similar compounds involves strategic functional group transformations and coupling reactions. For instance, the synthesis of acrylonitrile derivatives, closely related to acrylates, typically involves the reaction of appropriate phenol derivatives with acryloyl chloride in the presence of a base, or through a Perkin reaction when aldehydes and anhydrides are involved (Shinkre et al., 2008).
Molecular Structure Analysis
The molecular structure of acrylate compounds is characterized by X-ray crystallography, revealing detailed geometry including bond lengths, angles, and configurations of isomers (Chenna et al., 2008). These analyses provide insights into the spatial arrangement and potential reactivity of the molecule.
Chemical Reactions and Properties
Acrylate derivatives participate in a variety of chemical reactions, including polymerization, Michael addition, and cycloaddition reactions. They serve as key intermediates in the synthesis of polymers and small molecules with diverse functionalities (Berzosa et al., 2010).
Physical Properties Analysis
The physical properties of compounds like 4-isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate, such as solubility, melting point, and crystallinity, are crucial for their application in material science and synthesis. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Hagiwara et al., 1989).
Aplicaciones Científicas De Investigación
Polymer Science and Engineering
Compounds structurally related to "4-isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate" have been extensively studied for their applications in polymer science. For instance, the controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) have been applied to acrylamide derivatives for creating thermoresponsive polymers, which have potential applications in drug delivery systems (Convertine et al., 2004). Similarly, poly(N-isopropylacrylamide)-based scaffolds with controlled porosity have been developed for tissue engineering applications, showcasing the material's ability to respond to temperature changes and its potential in creating structures conducive to cell growth and tissue formation (Galperin, Long, & Ratner, 2010).
Materials Engineering
In materials engineering, the synthesis and characterization of copolymers with specific functionalities are a key area of research. For example, hydrophobically modified sulfobetaine copolymers with tunable aqueous upper critical solution temperatures (UCST) have been synthesized for their antifouling properties and hemocompatibility, demonstrating the potential of such compounds in biomedical applications and as coatings to prevent biofouling (Woodfield, Zhu, Pei, & Roth, 2014).
Bioengineering Applications
In bioengineering, the focus is often on creating materials that can interact with biological systems in controlled ways. For instance, the nondestructive release of biological cells from substrates made of poly(N-isopropylacrylamide) has been explored for various applications, including cell sheet engineering, the study of the extracellular matrix, and the formation of tumor-like spheroids. These materials offer new ways to manipulate and study cells and tissues in vitro, providing insights into cellular behavior and potential therapeutic applications (Cooperstein & Canavan, 2010).
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-14(2)15-5-8-17(9-6-15)24-20(21)12-7-16-13-18(22-3)10-11-19(16)23-4/h5-14H,1-4H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKWSRYPEMWRHP-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)
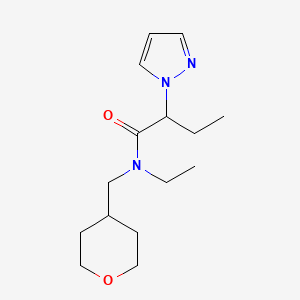
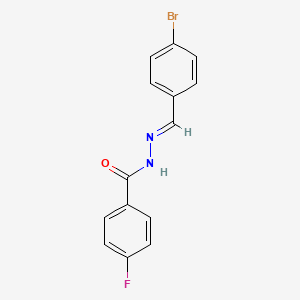
![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)
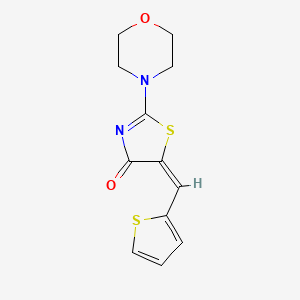
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)
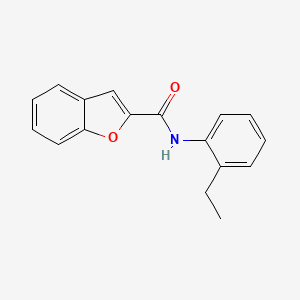
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)
![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)
![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)
![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)